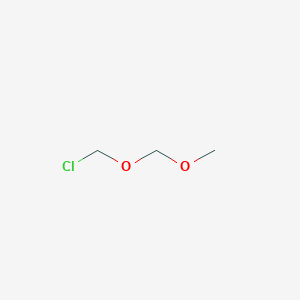
(Chloromethoxy)methoxymethane
Overview
Description
(Chloromethoxy)methoxymethane, also known as chloromethyl methyl ether, is an organic compound with the molecular formula C3H7ClO2. It is a clear, colorless liquid that is highly flammable and toxic. This compound is primarily used as an alkylating agent in organic synthesis and as a protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethoxy)methoxymethane can be synthesized through the reaction of formaldehyde with hydrogen chloride in the presence of methanol. The reaction typically occurs under acidic conditions, and the product is distilled to obtain the pure compound.
Industrial Production Methods: In industrial settings, this compound is produced by the chloromethylation of methanol using formaldehyde and hydrogen chloride. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation and other separation techniques.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form formaldehyde and methanol.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, thiols.
Conditions: Reactions are typically carried out under mild to moderate temperatures and in the presence of a suitable solvent such as methanol or water.
Major Products:
Formaldehyde and Methanol: Formed during hydrolysis.
Substituted Methoxy Compounds: Formed during nucleophilic substitution reactions.
Scientific Research Applications
(Chloromethoxy)methoxymethane is used in various scientific research applications, including:
Organic Synthesis: As an alkylating agent, it is used to introduce methoxy groups into organic molecules.
Protecting Group: It serves as a protecting group for alcohols in multi-step organic synthesis, allowing for selective reactions to occur without interference from hydroxyl groups.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Chloromethoxy)methoxymethane involves the formation of a highly reactive intermediate, which can undergo nucleophilic attack by various nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The resulting products depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Chloromethyl Methyl Ether: Similar in structure but lacks the additional methoxy group.
Methoxymethyl Chloride: Similar in structure but has a different arrangement of functional groups.
Dimethyl Ether: Lacks the chlorine atom and has different reactivity.
Uniqueness: (Chloromethoxy)methoxymethane is unique due to its dual functionality as both an ether and a chlorinated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
chloromethoxy(methoxy)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c1-5-3-6-2-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPISZHSXDFTLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307687 | |
| Record name | (Chloromethoxy)methoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122776-88-9 | |
| Record name | (Chloromethoxy)methoxymethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122776-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethoxy)methoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


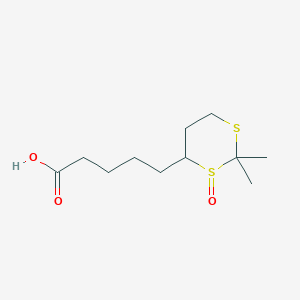
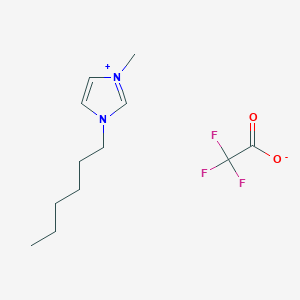

![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)
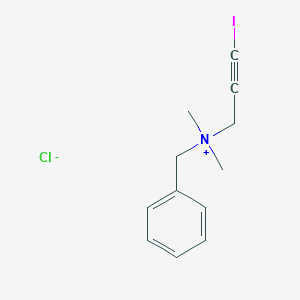
![(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B14135183.png)
![2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135192.png)
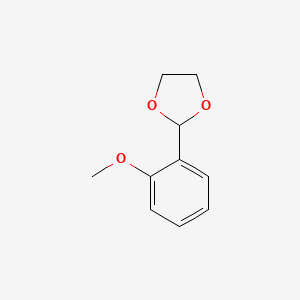
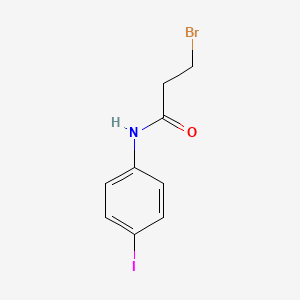
![N4-[(2,6-dimethylmorpholino)(imino)methyl]-2,6-dichloroisonicotinamide](/img/structure/B14135207.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)
![8-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14135230.png)

